molecular formula C15H19N3O3S B12725418 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- CAS No. 128554-90-5

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)-

Cat. No.: B12725418
CAS No.: 128554-90-5
M. Wt: 321.4 g/mol
InChI Key: DXYRNTLLAXIMRZ-UHFFFAOYSA-N
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Description

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitrobenzo(b)thienyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzo(b)thiophene derivatives .

Properties

CAS No.

128554-90-5

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C15H19N3O3S/c19-18(20)15-14(12-4-1-2-5-13(12)22-15)16-6-3-7-17-8-10-21-11-9-17/h1-2,4-5,16H,3,6-11H2

InChI Key

DXYRNTLLAXIMRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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